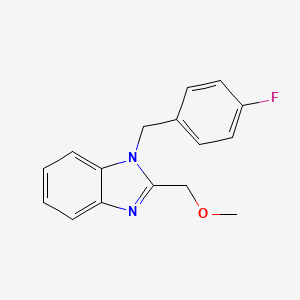![molecular formula C19H22N2O2S B5784437 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine, also known as MeOPP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MeOPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine increases the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to have various biochemical and physiological effects in the body. In animal models, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation. 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has also been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative damage. In addition, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has several advantages for lab experiments, including its high purity and stability. 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has some limitations as well. For example, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. In addition, more research is needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine. One potential direction is to further investigate its potential therapeutic effects in various diseases, including cancer, depression, and anxiety. Another direction is to study its mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine, as well as its safety profile in humans. Overall, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with phenylthioacetic acid in the presence of a coupling reagent. The resulting product is a white crystalline powder with a melting point of 132-134°C. The purity of 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine can be determined by chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been studied for its potential therapeutic effects in various diseases, including cancer, depression, and anxiety. In cancer research, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In a study conducted on human lung cancer cells, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine was found to induce cell cycle arrest and decrease cell viability. In depression and anxiety research, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In a study conducted on mice, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine was found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters associated with mood regulation.
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-9-7-16(8-10-17)20-11-13-21(14-12-20)19(22)15-24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVXNXCPVXTORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)


![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)


![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)

![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)